2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Historical Development of Triazole-Based Bioactive Molecules
The exploration of triazoles in medicinal chemistry began in 1885 with Bladin’s identification of the triazole ring system, a five-membered heterocycle containing three nitrogen atoms. Early research focused on synthesizing stable derivatives, but the pivotal breakthrough occurred in the mid-20th century with the discovery of azole antifungals. For instance, fluconazole and itraconazole, introduced in the 1980s, revolutionized antifungal therapy by inhibiting ergosterol biosynthesis via cytochrome P450 (CYP51) binding. These drugs demonstrated the triazole ring’s capacity to coordinate with metalloenzymes, a property critical for their mechanism of action.
Subsequent decades saw triazoles diversify into antiviral, anticancer, and anti-inflammatory applications. The 1,2,4-triazole scaffold gained prominence due to its synthetic accessibility and adaptability. For example, cefatrizine, a cephalosporin antibiotic incorporating a 1,2,3-triazole moiety, highlighted the scaffold’s role in enhancing β-lactam stability. Modern developments include triazole-thiazole hybrids and triazole-linked kinase inhibitors, which exploit the ring’s ability to participate in hydrogen bonding and π-π stacking interactions.
Significance of 1,2,4-Triazole Scaffolds in Medicinal Chemistry
The 1,2,4-triazole scaffold’s pharmacological relevance stems from its unique electronic and steric properties. Its tautomeric equilibrium (1H- and 4H- forms) allows dynamic interactions with biological targets, while the electron-deficient carbon atoms facilitate nucleophilic substitutions. These features enable the creation of derivatives with tailored solubility, bioavailability, and target affinity.
Table 1: Comparative Properties of 1,2,3- and 1,2,4-Triazoles
| Property | 1,2,3-Triazole | 1,2,4-Triazole |
|---|---|---|
| Aromatic Stabilization | Moderate | High |
| Tautomerism | 1H- and 2H- forms | 1H- and 4H- forms |
| Electrophilic Reactivity | Limited to N-substitution | Favors C-3 and C-5 positions |
| Bioactivity Examples | Cefatrizine (antibiotic) | Fluconazole (antifungal) |
The scaffold’s versatility is evident in drugs like voriconazole, where fluorinated aryl groups enhance antifungal potency, and in experimental compounds such as triazole-Schiff bases, which show promise against SARS-CoV-2. The 1,2,4-triazole’s ability to act as a bioisostere for carboxylic acids further expands its utility in drug design.
Importance of Sulfanyl-Acetamide Linkages in Bioactive Compounds
Sulfanyl-acetamide (-S-CH2-CONH-) linkages serve as critical spacers in hybrid molecules, balancing hydrophobicity and hydrogen-bonding capacity. The sulfur atom enhances metabolic stability by resisting oxidative degradation, while the acetamide group participates in key interactions with enzyme active sites. For example, sulfamate acetamides have been engineered as covalent inhibitors for Bruton’s tyrosine kinase (BTK), demonstrating in vivo efficacy and oral bioavailability.
In the context of triazole hybrids, the sulfanyl bridge often links aromatic and heterocyclic domains, optimizing spatial orientation for target engagement. A 2023 study highlighted sulfamate acetamides’ role in covalent ligand-directed release (CoLDR) chemistry, enabling traceless protein labeling and “turn-on” probes. This chemistry aligns with the design principles of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, where the sulfanyl-acetamide moiety likely enhances binding to cysteine-rich enzymatic pockets.
Evolution of Methoxyphenyl-Substituted Heterocyclic Compounds in Drug Development
Methoxyphenyl groups are ubiquitous in drug design due to their dual role as electron-donating substituents and pharmacokinetic modulators. The 3,4-dimethoxyphenyl moiety, in particular, improves solubility and membrane permeability while engaging in hydrophobic interactions with target proteins. For instance, paclitaxel derivatives with methoxyphenyl groups exhibit enhanced tubulin binding and antitumor activity.
Table 2: Methoxyphenyl-Substituted Drugs and Their Applications
| Compound | Target Indication | Key Structural Feature |
|---|---|---|
| Verapamil | Hypertension | 3,4-Dimethoxyphenethylamine |
| Podophyllotoxin | Anticancer | 3,4,5-Trimethoxyphenyl |
| Mefentrifluconazole | Antifungal | 2,4-Difluorophenyl + triazole |
In triazole hybrids, methoxyphenyl substitutions fine-tune electronic effects and steric bulk. The 3,4-dimethoxyphenyl group in the subject compound may mimic tyrosine residues in kinase binding sites, while the 2-methoxyphenyl acetamide terminus could enhance blood-brain barrier penetration. Recent studies on triazole-thioether derivatives with methoxyphenyl groups show potent herbicidal and fungicidal activities, underscoring their broad applicability.
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-7-5-4-6-13(14)21-17(25)11-29-19-23-22-18(24(19)20)12-8-9-15(27-2)16(10-12)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOWHGFYQDTKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: CHNOS
- CAS Number: 577695-23-9
Structural Features
The structure features a triazole ring, which is a common motif in many biologically active compounds. The presence of the sulfanyl group and methoxyphenyl substituents enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines:
- MCF-7 (breast cancer) : IC values suggest moderate cytotoxicity.
- HCT-116 (colon cancer) : Notable activity was observed with IC values around 6.2 µM for related compounds .
The mechanisms underlying the anticancer effects of triazole compounds often involve:
- Inhibition of Cell Proliferation : Many triazoles disrupt cell cycle progression.
- Induction of Apoptosis : They can promote programmed cell death in cancer cells.
- Targeting Metabolic Pathways : Some derivatives inhibit metabolic enzymes critical for tumor growth .
Antiviral Activity
Triazole derivatives have also shown promise as antiviral agents. Research highlights their potential against HIV and other viral pathogens by targeting specific viral enzymes and preventing replication. For example, sulfanyltriazoles demonstrated effectiveness against NNRTI-resistant HIV mutants, indicating their role as potential leads in antiviral drug development .
Antimicrobial Effects
Compounds within this class have exhibited antimicrobial properties against various pathogens. The presence of the sulfanyl group is believed to enhance their ability to penetrate microbial membranes and disrupt essential functions.
Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of triazole derivatives against HIV. The results indicated that certain modifications to the triazole core could enhance efficacy against resistant strains .
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis demonstrated that substitutions on the triazole ring significantly influenced biological activity. For instance, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide have shown effectiveness against various bacterial strains and fungi. In particular, studies have demonstrated that triazole compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Triazole derivatives are being investigated for their potential anticancer effects. The compound may interact with specific cellular pathways involved in cancer progression. For example, some studies have reported that triazole-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have also been documented. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various disease models. This suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease .
Case Studies and Experimental Findings
A number of studies have evaluated the biological activities of similar triazole derivatives:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s 3,4-dimethoxyphenyl and 2-methoxyphenyl groups distinguish it from analogs with variations in aromatic substituents, heterocycles, or halogens (Table 1). Key comparisons include:
Table 1: Substituent Comparison of Triazole Acetamides
Key Observations :
Key Observations :
- The target compound’s synthetic data are unspecified, but analogs with pyridinyl substituents (e.g., 6c, 7a) show yields >75% with 4–5 h reaction times .
- Recrystallization solvents like DMF:EtOH (8:2) suggest higher polarity compared to H₂O:EtOH (1:1), influencing crystallization efficiency.
Anti-Inflammatory and Anti-Exudative Activity
- The target compound’s methoxy groups may mimic the anti-inflammatory efficacy of 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, which is 1.28× more potent than diclofenac in reducing edema .
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac at 10 mg/kg, suggesting that furan and methoxy substituents both enhance activity .
Enzyme Inhibition (Reverse Transcriptase, Cyclooxygenase)
- AM33 (methoxyphenyl-substituted analog) showed superior binding affinity to HIV-1 reverse transcriptase compared to nevirapine, attributed to methoxy groups’ electron-donating effects .
- The target compound’s 3,4-dimethoxyphenyl group may similarly inhibit cyclooxygenase-2 (COX-2), as seen in pyridinyl-triazole analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the 1,2,4-triazole core by cyclizing thiosemicarbazide derivatives under acidic conditions. Subsequent functionalization involves nucleophilic substitution at the triazole’s sulfur atom using chloroacetamide intermediates. For example, reacting 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(2-methoxyphenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF or dioxane) with a base like triethylamine at 20–25°C yields the target compound. Purification via recrystallization (ethanol-DMF mixtures) is recommended .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring) and sulfide bond formation.
- X-ray crystallography : Resolve the crystal lattice to verify stereoelectronic effects, such as planarity of the triazole ring and intermolecular hydrogen bonds involving the acetamide group .
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios.
Q. What in vivo models are suitable for preliminary anti-exudative activity evaluation?
- Methodological Answer : The formalin-induced rat paw edema model is widely used. Administer the compound intraperitoneally at 50–100 mg/kg, and measure edema volume reduction over 24 hours. Compare results to positive controls (e.g., indomethacin) and baseline vehicle-treated groups. Histopathological analysis of inflamed tissue can corroborate anti-exudative efficacy .
Q. What physicochemical properties should be characterized for this compound?
- Methodological Answer : Prioritize:
- Solubility : Assess in aqueous buffers (pH 1.2–7.4) using HPLC or UV-Vis.
- LogP : Determine via shake-flask method to evaluate lipophilicity.
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds.
- pKa : Use potentiometric titration to guide formulation strategies.
Q. How can spectroscopic data (e.g., IR, MS) be interpreted for this compound?
- Methodological Answer :
- IR : Look for S-H stretching (2500–2600 cm⁻¹ absence confirms sulfide bond formation) and amide C=O stretches (~1650 cm⁻¹).
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z ~500–550). Fragmentation patterns should highlight triazole and acetamide moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anti-exudative efficacy?
- Methodological Answer : Systematically modify substituents:
- Replace 3,4-dimethoxyphenyl with halogenated or heteroaromatic groups to modulate electron density.
- Vary the N-(2-methoxyphenyl) acetamide moiety with alkyl or cycloalkyl chains.
Evaluate changes in biological activity (IC₅₀ in edema models) and correlate with computational descriptors (e.g., Hammett σ, π-electron density) .
Q. What computational strategies predict binding modes to inflammatory targets (e.g., COX-2)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Apply design of experiments (DoE):
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer : Investigate:
- Bioavailability : Measure plasma concentration profiles (LC-MS/MS) to assess absorption limitations.
- Metabolite stability : Incubate the compound with liver microsomes to identify inactivation pathways.
- Tissue distribution : Use radiolabeled analogs to track accumulation in target vs. non-target organs .
Q. What formulation challenges arise due to the compound’s poor aqueous solubility?
- Methodological Answer :
Explore: - Nanoemulsions : Use high-pressure homogenization with surfactants (e.g., Tween 80) to enhance dissolution.
- Solid dispersions : Co-precipitate with polymers (PVP, HPMC) via spray drying.
- Prodrugs : Introduce phosphate esters at the acetamide group for pH-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
